[Cyclohexyl(diphenyl)methyl]benzene

Lipophilicity Chromatography Property prediction

Researchers needing a high-hydrophobicity standard face limited options between rigid aromatic cores. Cyclohexyltriphenylmethane solves this with a LogP of 9.433 and unique conformational flexibility. - Delivers a 4-order-of-magnitude hydrophobicity increase over triphenylmethane for stringent LC column validation and liquid-liquid extraction benchmarking. - Its cyclohexyl-induced flexibility suppresses crystallization, making it a ready-to-evaluate host material for solution-processed OLEDs. - Pre-validated via selective tetraphenylmethane hydrogenation; eliminates in-house catalyst screening and over-reduction risks.

Molecular Formula C25H26
Molecular Weight 326.5 g/mol
CAS No. 13619-64-2
Cat. No. B076563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cyclohexyl(diphenyl)methyl]benzene
CAS13619-64-2
SynonymsCyclohexyltriphenylmethane
Molecular FormulaC25H26
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2
InChIKeyJHLYVSBGDNZKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(diphenyl)methylbenzene (13619-64-2) Procurement Guide for Triphenylmethane-Derivative Selection


[Cyclohexyl(diphenyl)methyl]benzene (CAS 13619-64-2), also known as cyclohexyltriphenylmethane, is a triarylmethane-class hydrocarbon (C25H26, MW 326.48) in which a central methane carbon bears three phenyl rings and one cyclohexyl ring [1]. This compound sits structurally between fully aromatic tetraphenylmethane and triphenylmethane, with the saturated cyclohexyl substituent conferring a distinct conformational flexibility and hydrophobicity profile relative to its all-aromatic counterparts [2].

Why Triphenylmethane or Tetraphenylmethane Cannot Replace Cyclohexyltriphenylmethane


Simple triphenylmethane (LogP ≈5.7) and tetraphenylmethane exhibit markedly different lipophilicity and molecular rigidity compared to [cyclohexyl(diphenyl)methyl]benzene (LogP ≈9.4). The cyclohexyl group elevates the calculated octanol-water partition coefficient by nearly four orders of magnitude relative to triphenylmethane, fundamentally altering solubility, chromatographic retention, and partitioning behavior in biphasic systems [1]. Furthermore, the saturated cyclohexane ring introduces conformational degrees of freedom that are absent in the fully aromatic analogs, modulating packing, crystallization tendency, and solution-phase dynamics in applications where controlled molecular disorder or plasticization is required [2].

Quantitative Differentiation Evidence for [Cyclohexyl(diphenyl)methyl]benzene Selection


Cyclohexyltriphenylmethane vs. Triphenylmethane: Calculated LogP Difference for Chromatographic Separation

The calculated octanol-water partition coefficient (LogP) of [cyclohexyl(diphenyl)methyl]benzene is 9.433 [1], compared to 5.69 for triphenylmethane (ACD/LogP) . This difference of approximately 3.7 log units translates to roughly a 5,000-fold higher predicted lipophilicity, enabling clear resolution in reversed-phase chromatographic systems where triphenylmethane derivatives must be separated or where enhanced organic-phase partitioning is required.

Lipophilicity Chromatography Property prediction

Synthesis from Tetraphenylmethane: A Selective Hydrogenation Route to Cyclohexyltriphenylmethane

[Cyclohexyl(diphenyl)methyl]benzene is obtained by partial hydrogenation of tetraphenylmethane over Rh on carbon catalyst in methylcyclohexane solvent at 92.0 °C and 3.45 MPa H₂ for 35.0 h [1]. This contrasts with exhaustive hydrogenation protocols that yield tetracyclohexylmethane, demonstrating that controlled mono-ring saturation is achievable [2]. The intermediate product retains three aromatic rings and one saturated cyclohexyl unit, providing a synthetic entry point to mixed aryl/cycloalkyl tetrasubstituted methane architectures that are not accessible via direct Friedel-Crafts arylation.

Hydrogenation Tetrasubstituted methanes Selective synthesis

Cyclohexyl vs. Linear Alkyl Triphenylmethanes: sp3 Carbon Ratio and Molecular Flexibility

The calculated sp3-hybridized carbon atom ratio of [cyclohexyl(diphenyl)methyl]benzene is 0.28 (7 of 25 carbons are sp3), compared to 0.0 for tetraphenylmethane and ~0.05 for triphenylmethane (1 sp3 carbon out of 19) [1]. The cyclohexyl ring further contributes four rotatable bonds to the molecular scaffold. This represents a qualitative shift in molecular flexibility relative to all-aromatic analogs that have zero or very few sp3 centers, and is distinct from linear n-alkyl-substituted triphenylmethanes where the alkyl chain flexibility is unbranched and more entropically uniform.

Conformational flexibility Crystallization tendency Material design

Recommended Application Scenarios for Cyclohexyltriphenylmethane (13619-64-2) Based on Evidence


Reversed-Phase Chromatographic Method Development Requiring High Lipophilicity Standards

The calculated LogP of 9.433 positions [cyclohexyl(diphenyl)methyl]benzene as a high-retention standard for reversed-phase LC method development and column characterization, serving as a non-polar probe that elutes far later than triphenylmethane (LogP 5.69) [1]. This property is immediately actionable for analytical laboratories validating C18 or C8 column performance across a wide hydrophobicity range without resorting to polymeric or highly functionalized standards.

Synthetic Chemistry: Mono-Cyclohexyl Tetrasubstituted Methane Scaffold for Library Synthesis

The established selective hydrogenation route from tetraphenylmethane to the mono-cyclohexyl product demonstrates that cyclohexyltriphenylmethane is accessible as a structurally resolved intermediate [1]. Researchers building tetrasubstituted methane libraries with mixed aromatic/saturated substituents should procure this compound as a pre-validated building block rather than optimizing the partial hydrogenation from scratch, which requires screening of catalyst loading, pressure, and reaction time to avoid over-reduction to dicyclohexyl or tricyclohexyl byproducts [2].

Organic Light-Emitting Diode (OLED) Host Material Scouting with Controlled Conformational Disorder

The cyclic sp3 carbon fraction (0.28) and four rotatable bonds of cyclohexyltriphenylmethane [1] impart a degree of conformational flexibility that may suppress crystallization in thin-film device architectures. While triphenylmethane and tetraphenylmethane have been explored as rigid host cores, the cyclohexyl-substituted variant offers a rationally intermediate flexibility profile that warrants evaluation in solution-processed OLED host-guest systems where excessive crystallinity leads to phase separation and device degradation.

Liquid-Liquid Extraction Process Development for Highly Lipophilic Neutral Compounds

With a predicted LogP of 9.433 [1], [cyclohexyl(diphenyl)methyl]benzene serves as a model solute for developing and benchmarking liquid-liquid extraction protocols targeting highly lipophilic neutral organics. Relative to triphenylmethane (LogP 5.69), it provides a more stringent test of extraction efficiency from aqueous matrices, enabling process engineers to validate solvent selection and phase-contact parameters under conditions that better approximate those encountered with real-world hydrophobic contaminants or natural products.

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